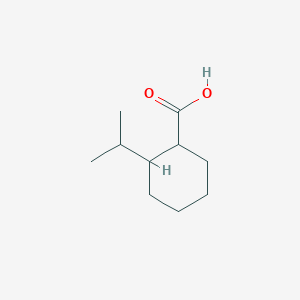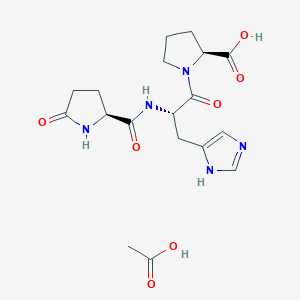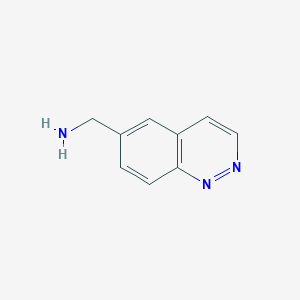
Cinnolin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolin-6-ylmethanamine is a compound that belongs to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle with a six-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnolin-6-ylmethanamine, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the reaction of arylhydrazones with ortho-ethynylarenediazonium salts under acidic conditions, leading to the formation of the cinnoline ring . Another approach involves the use of arylhydrazines as precursors, which undergo cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of cinnoline derivatives often employs metal-catalyzed reactions, such as C-C and C-N bond formation reactions . These methods are efficient and scalable, making them suitable for large-scale synthesis. The use of metal catalysts, such as palladium or ruthenium, facilitates the formation of the cinnoline ring with high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Cinnolin-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cinnoline-6-carboxylic acid, while reduction can yield cinnolin-6-ylmethanol .
Scientific Research Applications
Cinnolin-6-ylmethanamine has a wide range of scientific research applications due to its versatile chemical structure and biological activity. Some of the key applications include:
Mechanism of Action
The mechanism of action of cinnolin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Cinnolin-6-ylmethanamine can be compared with other similar compounds, such as quinoline and isoquinoline derivatives. While these compounds share a similar bicyclic structure, this compound is unique due to the presence of two nitrogen atoms in the ring, which can significantly influence its chemical reactivity and biological activity . Other similar compounds include benzo[c]cinnolines and pyrrolo[1,2-b]cinnolines, which also exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
cinnolin-6-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H,6,10H2 |
InChI Key |
XZTWGJSTPAKFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


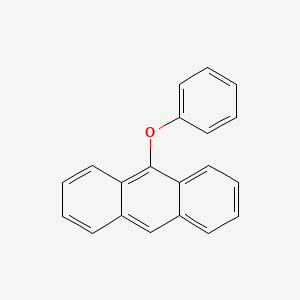
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)

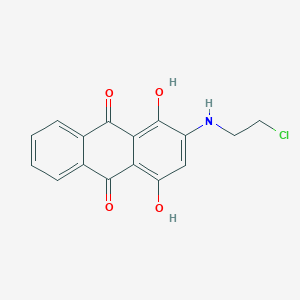
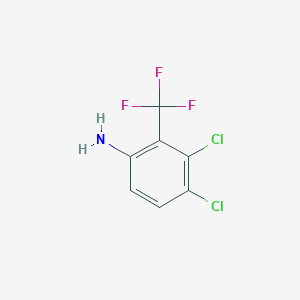
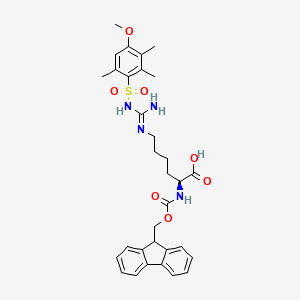


![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
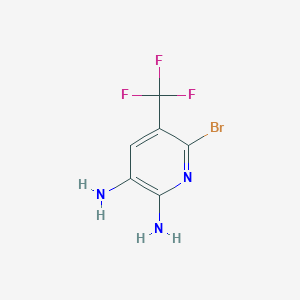
![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
